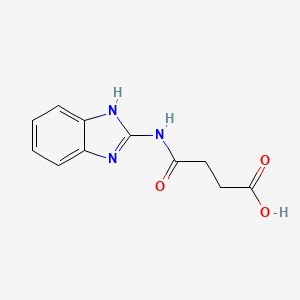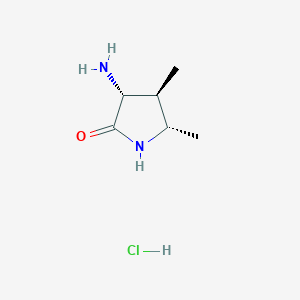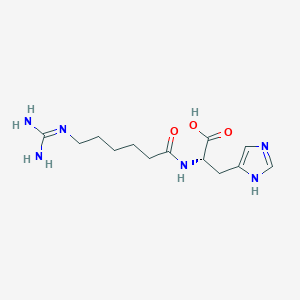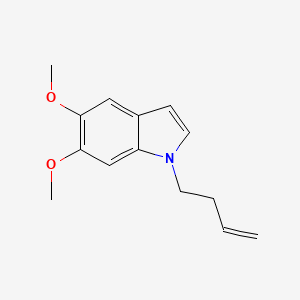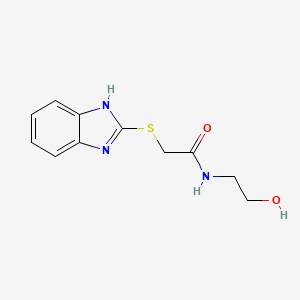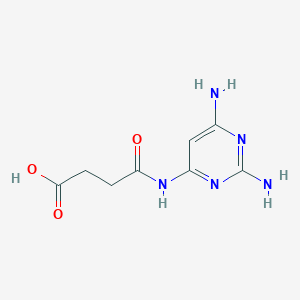
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is a compound that features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2,6-diaminopyrimidine with other reagents under controlled conditions.
Introduction of the Amino Group: The amino group at the 4-position of the pyrimidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be introduced through various synthetic routes, including the reaction of the pyrimidine derivative with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmacologically active compounds.
Biological Studies: For investigating the biological activities of pyrimidine derivatives.
Chemical Biology: As a tool for studying enzyme interactions and metabolic pathways.
Industrial Applications: In the synthesis of agrochemicals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: By binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: By interacting with receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidin-4-yl benzenesulfonate: A similar compound with a benzenesulfonate group instead of the oxobutanoic acid moiety.
2-Aminothiazole Derivatives: Compounds with a thiazole ring that exhibit similar pharmacological activities.
Uniqueness
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N5O3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
4-[(2,6-diaminopyrimidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N5O3/c9-4-3-5(13-8(10)11-4)12-6(14)1-2-7(15)16/h3H,1-2H2,(H,15,16)(H5,9,10,11,12,13,14) |
InChI Key |
FRMWLIAEIWMKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1NC(=O)CCC(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


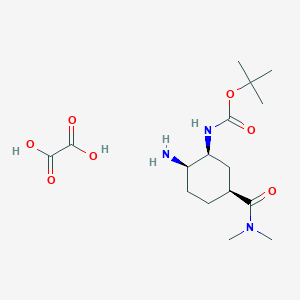
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
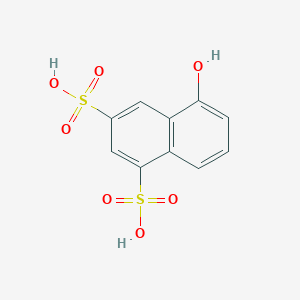
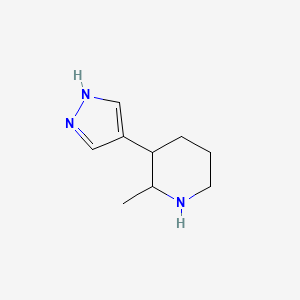


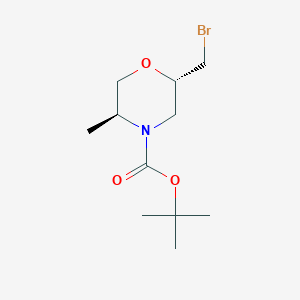
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
